molecular formula C8H14OSi B1627424 5-Trimethylsilyl-1-penten-4-YN-3-OL CAS No. 5272-35-5

5-Trimethylsilyl-1-penten-4-YN-3-OL

Cat. No. B1627424
CAS RN: 5272-35-5
M. Wt: 154.28 g/mol
InChI Key: FZXPLTZXRLCCRC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 5-Trimethylsilyl-1-penten-4-YN-3-OL is C8H14OSi . Its molecular weight is 154.28 g/mol.


Physical And Chemical Properties Analysis

5-Trimethylsilyl-1-penten-4-YN-3-OL has a refractive index of n20/D 1.457 . Its boiling point is 76 °C/15 mmHg (lit.) .

Scientific Research Applications

Synthesis and Structural Studies

  • A study by Zerov et al. (2018) demonstrated the use of trimethylsilyl ethers of pentenynols in the synthesis of CF3-pentenynes and their subsequent cyclization into CF3-cycloheptadienes and CF3-"helicopter"-like bicyclic structures (Zerov et al., 2018).
  • Pankova et al. (2015) described a method using bis(trimethylsilyl)acetylene and acrylic acid derivatives to synthesize oxazoles, demonstrating the versatility of trimethylsilyl-substituted compounds in organic synthesis (Pankova et al., 2015).
  • Miura et al. (2005) explored the catalytic reactions of hydroxyalkyl-substituted vinylsilanes, including 5-trimethylsilyl-penten-1-ol, with aldehydes to synthesize tetrahydropyrans and tetrahydrofurans (Miura et al., 2005).

Chemical Properties and Reactions

  • Miura et al. (1995) investigated silicon-directed cyclization of vinylsilanes bearing hydroxy groups, including the use of 5-dimethylphenylsilyl-4-penten-1-ol (Miura et al., 1995).
  • Kayser et al. (1994) conducted a study on the syntheses of trimethylsilyl-substituted pentene-ols, including X-ray diffraction analysis and NMR studies to elucidate their structural properties (Kayser et al., 1994).

Application in Synthesis of Other Compounds

  • Uenishi et al. (2005) used tert-butyldiphenylsilyl derivatives for the stereoselective preparation of trisubstituted alkenes, demonstrating the role of trimethylsilyl-substituted compounds in complex organic syntheses (Uenishi et al., 2005).
  • Zerov et al. (2020) described the synthesis of CF3-pentenynes and their reactions to form various carbocyclic structures, highlighting the potential of trimethylsilyl ethers in facilitating complex chemical transformations (Zerov et al., 2020).

Safety And Hazards

5-Trimethylsilyl-1-penten-4-YN-3-OL may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

5-trimethylsilylpent-1-en-4-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14OSi/c1-5-8(9)6-7-10(2,3)4/h5,8-9H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXPLTZXRLCCRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601302
Record name 5-(Trimethylsilyl)pent-1-en-4-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Trimethylsilyl-1-penten-4-YN-3-OL

CAS RN

5272-35-5
Record name 5-(Trimethylsilyl)pent-1-en-4-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Ishikawa, M Okano, T Aikawa… - The Journal of Organic …, 2001 - ACS Publications
… 3-(O-Trimethylsilyl)-1-phenyl-3-methyl-5-trimethylsilyl-1-penten-4-yn-3-ol (21a). To a solution of trimethylsilylacetylene (1.0 mL, 7.2 mmol) in THF (15 mL) was added butyllithium in …
Number of citations: 76 pubs.acs.org
J Mao, S Li, J Zhong, B Wang, J Jin, Z Gao… - Tetrahedron …, 2016 - Elsevier
An efficient total synthesis of natural panaxydol 1a and its seven stereoisomers 1b–h was accomplished; four diastereomers of the natural form were prepared for the first time. Our …
Number of citations: 8 www.sciencedirect.com

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